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Compound of Interest

Compound Name: 5-Nitro-2-furaldehyde diacetate

Cat. No.: B119578 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

properties of 5-Nitro-2-furaldehyde diacetate, a key intermediate in the synthesis of various

pharmaceutical compounds. This document details its characteristic spectral data across

multiple analytical techniques, offers standardized experimental protocols for its synthesis and

analysis, and presents a visual workflow for its spectroscopic characterization.

Core Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for 5-Nitro-2-
furaldehyde diacetate, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 5-Nitro-2-furaldehyde Diacetate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not explicitly

found in search

results

- -
Protons of the furan

ring

Data not explicitly

found in search

results

- -
Methine proton (-

CH(OAc)₂)

Data not explicitly

found in search

results

Singlet 6H

Methyl protons of

acetate groups (-

OCOCH₃)

Table 2: ¹³C NMR Spectroscopic Data of 5-Nitro-2-furaldehyde Diacetate

Chemical Shift (δ) ppm Assignment

Data not explicitly found in search results Carbonyl carbons of acetate groups (-C=O)

Data not explicitly found in search results Carbons of the furan ring

Data not explicitly found in search results Methine carbon (-CH(OAc)₂)

Data not explicitly found in search results Methyl carbons of acetate groups (-OCOCH₃)

Vibrational and Mass Spectrometry Data
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data of 5-Nitro-2-furaldehyde Diacetate
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Spectroscopic Technique Key Peaks / Values Interpretation

IR Spectroscopy
Specific peak values not

available

Characteristic absorptions for

C=O (ester), C-O, and NO₂

functional groups are

expected.

Mass Spectrometry (MS)
Molecular Ion (M⁺): m/z =

243.17

Corresponds to the molecular

weight of the compound

(C₉H₉NO₇).

Ultraviolet-Visible (UV-Vis) Spectroscopy
Quantitative UV-Vis spectroscopic data, including specific absorption maxima (λmax) and molar

absorptivity (ε) values for 5-Nitro-2-furaldehyde diacetate, were not explicitly available in the

searched literature. However, nitrofuran derivatives typically exhibit strong UV absorption due

to the conjugated system of the furan ring and the nitro group. For related compounds like

nitrofurantoin, absorption maxima are observed around 370 nm.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic

analysis of 5-Nitro-2-furaldehyde diacetate.

Synthesis of 5-Nitro-2-furaldehyde Diacetate
This protocol is adapted from established synthetic procedures.

Materials:

2-Furaldehyde

Acetic anhydride

Fuming nitric acid

Pyridine
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Ice

40% Sodium hydroxide solution

Ethanol

Dilute acetic acid

Procedure:

A mixture of 143 grams of acetic anhydride and 43.7 grams of fuming nitric acid (d=1.5 g/ml)

is prepared and cooled to 0°C.[1]

A solution of 49.5 grams of 2-furaldehyde diacetate in 51 grams of acetic anhydride is added

dropwise to the nitrating mixture over 30-40 minutes, maintaining the temperature at or

below -5°C.[1]

The reaction mixture is stirred for 3 hours at this temperature.[1]

The mixture is then poured onto crushed ice.

With continuous stirring, a 40% solution of sodium hydroxide is added until the separation of

an oil is complete.[1]

The aqueous layer is separated and discarded.

An equal volume of pyridine is cautiously added in small portions to the oil.

The mixture is warmed for a period and then diluted with 2-3 volumes of ice-water, leading to

the precipitation of the crude product.[1]

The precipitate is collected by filtration and washed sequentially with dilute acetic acid and

then water until it is free of pyridine.[1]

The crude 5-nitro-2-furaldehyde diacetate is recrystallized from ethanol to yield the purified

product.[1]

Spectroscopic Analysis
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1. NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: Dissolve 5-10 mg of purified 5-Nitro-2-furaldehyde diacetate in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The

solution should be filtered through a glass wool plug into a clean NMR tube to remove any

particulate matter.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

The spectral width should encompass the expected chemical shift range for aromatic and

aliphatic protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

The spectral width should cover the expected range for carbonyl, aromatic, and aliphatic

carbons.

2. Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
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Allow the solvent to evaporate completely, leaving a thin film of the compound on the

plate.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the clean salt plate and subtract it from the sample

spectrum.

3. Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., methanol or acetonitrile).

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

separation prior to analysis.

Data Acquisition (GC-MS):

Inject the sample solution into the GC. The sample is vaporized and separated on a

capillary column.

The separated components enter the mass spectrometer.

Ionize the sample using a suitable method (e.g., Electron Ionization - EI).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a

detector records the abundance of each ion.

4. UV-Visible Spectroscopy

Sample Preparation:

Prepare a stock solution of known concentration by accurately weighing the compound

and dissolving it in a UV-transparent solvent (e.g., methanol or ethanol).
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Prepare a series of dilutions from the stock solution to create standards of varying

concentrations.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Use a cuvette filled with the pure solvent as a blank to zero the instrument.

Record the absorbance spectra of the standard solutions over a relevant wavelength

range (e.g., 200-500 nm).

Identify the wavelength of maximum absorbance (λmax).

A plot of absorbance at λmax versus concentration (Beer's Law plot) can be used to

determine the molar absorptivity (ε).

Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

5-Nitro-2-furaldehyde diacetate.
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Caption: Spectroscopic analysis workflow for 5-Nitro-2-furaldehyde diacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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